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  • Product: 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone
  • CAS: 898775-34-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 3',5'-difluoro-3-(3-methoxyphenyl)propioph...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-34-3) is a highly specialized dihydrochalcone derivative[1]. Structurally, it features an electron-deficient 3,5-difluorophenyl ring linked via a flexible ethylene bridge to a 3-methoxyphenyl moiety. In modern drug discovery, dihydrochalcones are prized for their conformational flexibility and ability to act as scaffolds for various biological targets[2]. The strategic incorporation of fluorine atoms enhances metabolic stability, while the methoxy group provides a critical hydrogen bond acceptor, making this molecule an excellent candidate for structure-activity relationship (SAR) studies.

This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, synthesis, and analytical characterization of this compound.

Molecular Architecture and Physicochemical Properties

Understanding the intrinsic properties of 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone is critical for predicting its behavior in biological assays and chromatographic systems. The data below is synthesized from commercial standards and structural analogs[1][3].

Table 1: Quantitative Physicochemical Data
ParameterValueMechanistic Implication
Molecular Formula C₁₆H₁₄F₂O₂Defines the exact atomic composition.
Molecular Weight 276.28 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral bioavailability[1].
Exact Mass 276.0962 DaCritical for high-resolution mass spectrometry (HRMS) validation.
LogP (Predicted) ~3.79High lipophilicity drives lipid membrane permeability but requires organic solvents for assay stock solutions[3].
TPSA 26.3 ŲLow Topological Polar Surface Area indicates excellent potential for blood-brain barrier (BBB) penetration[3].
Hydrogen Bond Donors 0Lack of H-donors reduces desolvation energy penalties during target binding.
Hydrogen Bond Acceptors 2The carbonyl and methoxy oxygens serve as key interaction points for target proteins.
Rotatable Bonds 5Provides the flexibility needed to adopt multiple binding conformations.
Mechanistic Rationale for Structural Features
  • The 3,5-Difluorophenyl Motif: Fluorine substitution is a classic bioisosteric replacement. The high electronegativity of fluorine lowers the HOMO energy of the aromatic ring, significantly increasing resistance to oxidative metabolism by Cytochrome P450 enzymes.

  • The 3-Methoxyphenyl Motif: The meta-methoxy group provides a hydrogen bond acceptor while maintaining overall lipophilicity. The meta-position is often preferred over ortho-substitution to avoid steric clashes that could lock the molecule into an unfavorable conformation.

Synthetic Workflow: From Chalcone to Dihydrochalcone

The synthesis of dihydrochalcones typically relies on a two-step process: a Claisen-Schmidt condensation to form an α,β -unsaturated ketone (chalcone), followed by selective catalytic hydrogenation[2][4].

Synthesis A 3,5-Difluoroacetophenone + 3-Methoxybenzaldehyde B Claisen-Schmidt Condensation (NaOH, EtOH, RT) A->B Base Catalysis C Intermediate Chalcone (E)-1-(3,5-difluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one B->C Dehydration D Catalytic Hydrogenation (Pd/C, H2, EtOAc, RT) C->D Selective Reduction E 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone (Target Dihydrochalcone) D->E C=C Saturation

Figure 1: Synthetic workflow for 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone.

Step-by-Step Synthesis Protocol

Phase 1: Claisen-Schmidt Condensation

  • Preparation: Dissolve 1.0 eq of 3,5-difluoroacetophenone and 1.0 eq of 3-methoxybenzaldehyde in absolute ethanol (0.5 M concentration).

  • Catalysis: Slowly add 10% aqueous NaOH (0.5 eq) dropwise at 0°C.

    • Causality: Base catalysis deprotonates the acetophenone to form a nucleophilic enolate, which attacks the electrophilic aldehyde. The reaction is kept cold initially to prevent side reactions (e.g., Cannizzaro reaction).

  • Reaction: Stir at room temperature for 12 hours. The dehydration of the aldol intermediate is thermodynamically driven by the formation of a fully conjugated system.

  • Self-Validating Checkpoint: Run a TLC (Hexane:EtOAc 8:2). The intermediate chalcone will appear as a new, lower Rf spot with intense UV absorbance due to extended π -conjugation.

Phase 2: Selective Catalytic Hydrogenation

  • Preparation: Dissolve the purified chalcone in ethyl acetate (EtOAc).

    • Causality: EtOAc is chosen over protic solvents (like methanol) to maximize the solubility of the lipophilic chalcone and minimize the risk of catalyst poisoning or ether cleavage[5].

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.05 eq by weight) under an inert argon atmosphere[4].

  • Hydrogenation: Purge the flask with H₂ gas and maintain under a hydrogen balloon (1 atm) at room temperature for 3-5 hours.

    • Causality: Pd/C at 1 atm selectively adsorbs and reduces the electron-rich C=C double bond. The mild pressure prevents the over-reduction of the carbonyl (C=O) group into a secondary alcohol.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, then concentrate in vacuo.

Analytical Characterization and Self-Validating Quality Control

To ensure the integrity of the synthesized or procured compound, a robust analytical workflow must be employed.

Analytical Sample Target Compound (MW: 276.28) LCMS LC-ESI-MS (Positive Ion Mode) Sample->LCMS Mass Verification NMR 1H & 13C NMR (CDCl3) Sample->NMR Structural Elucidation DSC Differential Scanning Calorimetry (Thermal Profiling) Sample->DSC Physical State Result1 [M+H]+ = 277.10 m/z LCMS->Result1 Result2 Aliphatic CH2-CH2 & Aromatic Protons NMR->Result2 Result3 Endothermic Melting Peak DSC->Result3

Figure 2: Analytical logic and characterization workflow for structural validation.

Step-by-Step LC-MS Protocol

This protocol utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight (276.28 g/mol ) and assess purity[1].

  • System Suitability (Self-Validation):

    • Run a solvent blank (100% Acetonitrile) to establish a baseline and rule out column carryover.

    • Run a reference standard (e.g., caffeine) to verify mass accuracy and detector sensitivity.

  • Sample Preparation: Dissolve 1 mg of 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone in 1 mL of HPLC-grade Acetonitrile. Dilute 1:100 in the initial mobile phase.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Causality: The high lipophilicity (LogP ~3.79) of the compound necessitates a non-polar stationary phase to achieve adequate retention.

    • Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

    • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spectrometry (ESI+):

    • Operate the MS in Electrospray Ionization positive mode.

    • Causality: Formic acid in the mobile phase acts as an ion-pairing agent and facilitates the protonation of the carbonyl or ether oxygen, generating a strong [M+H]⁺ adduct.

  • Data Interpretation: Look for a dominant peak at m/z 277.10 (Exact Mass 276.0962 + 1.0078 for H⁺).

NMR Structural Confirmation Checkpoint

To confirm the success of the hydrogenation step, analyze the ¹H NMR spectrum. The self-validating proof of reduction is the disappearance of the trans-alkene doublet signals (typically around δ 7.4–7.8 ppm with a large coupling constant J≈16 Hz) and the appearance of two distinct triplet-like multiplets around δ 3.0–3.3 ppm, corresponding to the newly formed -CH₂-CH₂- ethylene bridge[4].

Conclusion

3',5'-difluoro-3-(3-methoxyphenyl)propiophenone is a structurally optimized dihydrochalcone with a molecular weight of 276.28 g/mol . Its unique combination of a difluorinated electron-deficient ring and a methoxy-substituted aromatic system provides an ideal balance of metabolic stability and target-binding capability. By utilizing the self-validating synthetic and analytical protocols outlined in this guide, researchers can ensure high-fidelity production and characterization of this compound for downstream pharmaceutical applications.

References

  • National Center for Biotechnology Information (NCBI). "Highly Efficient Liquid-Phase Hydrogenation of Naringin Using a Recyclable Pd/C Catalyst". PubMed Central. URL: [Link]

  • Taylor & Francis. "Dihydrochalcone derivatives as promising antifoulants: synthesis, bioactivity evaluation and performance in coatings". Biofouling Journal. URL: [Link]

  • Arkivoc. "Synthetic strategies for dihydrochalcones". Arkat USA. URL: [Link]

Sources

Exploratory

Comprehensive Safety and Handling Whitepaper: 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone in Preclinical Drug Discovery

Executive Summary & Molecular Rationale In the landscape of preclinical drug development, halogenated propiophenones serve as highly versatile building blocks and pharmacophores. 3',5'-difluoro-3-(3-methoxyphenyl)propiop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

In the landscape of preclinical drug development, halogenated propiophenones serve as highly versatile building blocks and pharmacophores. 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-34-3)[1]—also formally designated as 1-(3,5-difluorophenyl)-3-(3-methoxyphenyl)propan-1-one[2]—is a specialized intermediate.

As a Senior Application Scientist, I approach the handling of this compound not merely as a compliance exercise, but as an exercise in chemical logic. The strategic introduction of the 3,5-difluorophenyl moiety enhances lipophilicity and metabolic stability, effectively shielding the aromatic ring from rapid oxidative degradation. Conversely, the 3-methoxyphenyl group provides a crucial hydrogen bond acceptor for target binding. Because this is a novel research chemical with uncharacterized chronic toxicity, standard GHS hazard statements are often generic[3]. Therefore, we must extrapolate its safety profile from its physicochemical properties and predicted metabolic liabilities, enforcing stringent, self-validating protocols in the laboratory.

Physicochemical Profiling & Causality in Handling

Understanding the physical state of the compound dictates our engineering controls. The quantitative data below summarizes the core properties that drive our handling logic.

PropertyValueCausality / Handling Implication
CAS Number 898775-34-3[1]Primary identifier for inventory, GLP tracking, and regulatory compliance.
Molecular Formula C16H14F2O2[1]High fluorine content increases lipophilicity; necessitates organic solvents (e.g., DMSO, MeCN) for complete dissolution.
Molecular Weight 276.28 g/mol [1]Standard mass utilized for precise molarity calculations in in vitro assays.
Boiling Point 397.4°C at 760 mmHg[1]Extremely low volatility at standard temperature and pressure (STP). Inhalation risk from vapors is negligible, but aerosolized dust remains a critical hazard.
Flash Point 187.4°C[1]Combustible but not highly flammable. Does not require explosion-proof storage, but must be kept isolated from strong oxidizers.

Hazard Characterization & Toxicological Mechanisms

While empirical in vivo toxicity data for this specific CAS is limited, we can predict its biological behavior based on the propiophenone scaffold. Propiophenones are extensively metabolized in the liver by Cytochrome P450 (CYP450) enzymes[4].

The difluorophenyl ring acts as a metabolic shield, but the 3-methoxyphenyl ring is highly susceptible to O-demethylation by CYP2D6 and CYP3A4, leading to the formation of reactive phenolic intermediates[4][5]. Furthermore, the propiophenone ketone moiety can undergo reduction by aldo-keto reductases (AKRs) to form a secondary alcohol, which is subsequently cleared via UGT-mediated glucuronidation[6]. Exposure to aerosolized powder can trigger these pathways systemically, necessitating rigorous respiratory protection.

Metabolism A 3',5'-difluoro-3-(3-methoxyphenyl) propiophenone B Hepatic CYP450 (CYP2D6 / CYP3A4) A->B Hepatic Uptake C O-Demethylation (Phenolic Metabolite) B->C CYP2D6 D Ketone Reduction (Secondary Alcohol) B->D AKR / CYP3A4 E Phase II Conjugation (Glucuronidation via UGTs) C->E Phase II UGTs F Potential Reactive Intermediate (Toxicity) C->F CYP Oxidation (High Dose) D->E Phase II UGTs

Fig 1. Predicted hepatic CYP450 metabolism and clearance pathways for the propiophenone derivative.

Self-Validating Experimental Workflows

To ensure scientific integrity, every handling and analytical step must contain internal checks. The following protocols are designed as self-validating systems.

Protocol 1: Safe Handling, Dissolution, and Aliquoting
  • Step 1: Environmental Isolation. Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Work exclusively within a Class II Type A2 biological safety cabinet or a dedicated chemical fume hood.

  • Step 2: Static-Neutralized Weighing. Use an analytical balance equipped with an anti-static bar.

    • Causality: Fluorinated organic powders often carry static charges, leading to erratic weighing and dangerous aerosolization of the API.

  • Step 3: Solvation. Dissolve the compound in LC-MS grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution.

    • Causality: The high lipophilicity imparted by the difluorophenyl group renders the compound insoluble in aqueous buffers. DMSO ensures complete solvation for in vitro biological assays.

  • Step 4: Visual & Acoustic Validation. Visually inspect for complete dissolution. If micro-particulates remain, sonicate the vial for 5 minutes at room temperature. A completely clear solution validates the solvation step.

  • Step 5: Controlled Storage. Aliquot into amber glass vials with PTFE-lined caps and store at -20°C.

    • Causality: Amber glass prevents UV-induced photo-degradation, while PTFE prevents solvent evaporation and plasticizer leaching.

Protocol 2: Analytical Validation (LC-MS/MS) for Purity

Before utilizing the compound in downstream assays, its purity and structural integrity must be verified.

  • Step 1: Sample Preparation. Dilute the 10 mM stock to 1 µM in 50:50 Acetonitrile (MeCN):Water containing 0.1% Formic Acid.

  • Step 2: Chromatographic Separation. Inject 5 µL onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18). Run a gradient from 5% to 95% MeCN over 5 minutes.

    • Causality: The hydrophobic C18 stationary phase effectively retains the lipophilic compound, while the organic gradient ensures sharp peak elution and separation from potential hydrophilic degradation products (e.g., phenolic metabolites).

  • Step 3: Mass Detection. Monitor via Electrospray Ionization (ESI) in positive mode, targeting the[M+H]+ ion at m/z 277.

  • Step 4: System Self-Validation. Run a solvent blank immediately before and after the sample. The absence of a peak in the blank rules out system carryover, validating that the single sharp peak at the expected retention time in the sample run is genuinely the pure compound.

Workflow S1 Sample Prep (1 µM in MeCN/H2O) S2 RP-HPLC Separation (C18 Column) S1->S2 S3 UV/Vis Detection (254 nm) S2->S3 S4 MS/MS Analysis (ESI+ m/z 277) S2->S4 S5 Data Synthesis & Purity Confirmation S3->S5 S4->S5

Fig 2. Self-validating LC-MS/MS analytical workflow for purity and stability verification.

Emergency Response & Decontamination Logic

Standard water-based cleanup protocols are actively detrimental when handling highly lipophilic fluorinated compounds.

  • Minor Spills (Powder or DMSO Solution): Do not use water initially, as the compound's hydrophobicity will cause it to spread across the surface rather than dissolve. Wipe the area with a lint-free cloth soaked in a polar aprotic solvent (e.g., Acetonitrile or Acetone) to aggressively solubilize the compound. Follow this with a standard aqueous surfactant wash to remove any residual solvent.

  • Skin Contact: Wash immediately with copious amounts of soap and water. Crucial Warning: Do not use organic solvents on the skin to clean the spill, as this will rapidly compromise the epidermal barrier and dynamically enhance the dermal absorption of the lipophilic compound.

References

  • U.S. Environmental Protection Agency (EPA). "1-(3,5-Difluorophenyl)-3-(3-methoxyphenyl)propan-1-one." CompTox Chemicals Dashboard. URL: [Link]

  • Frontiers in Pharmacology. "Pharmacokinetic, Ambulatory, and Hyperthermic Effects of Methylone in Rats." Frontiers. URL: [Link]

  • Digital CSIC. "Oral enzymatic detoxification system: Insights obtained from proteome analysis." CSIC. URL: [Link]

  • PubMed Central (PMC). "UDP-Glucuronosyltransferases 1A6 and 1A9 are the Major Isozymes Responsible for Glucuronidation." NIH. URL: [Link]

Sources

Foundational

Preclinical Toxicity Profiling of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone

Executive Summary & Structural Liability Analysis The compound 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone (CAS 898775-34-3) is a synthetic dihydrochalcone derivative. While the propiophenone backbone provides a vers...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Liability Analysis

The compound 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone (CAS 898775-34-3) is a synthetic dihydrochalcone derivative. While the propiophenone backbone provides a versatile scaffold for target engagement, its specific functional groups present distinct toxicological liabilities that must be systematically de-risked before advancing to in vivo models.

Mechanistic Causality of Liabilities:

  • The 3,5-Difluorophenyl Ring: Fluorination generally enhances metabolic stability and lipophilicity. However, highly lipophilic aromatic systems are notorious for off-target ion channel interactions, specifically accumulating in lipid membranes and blocking the hERG potassium channel.

  • The 3-Methoxyphenyl Group: This moiety is highly susceptible to CYP450-mediated O-demethylation (primarily by CYP2D6 and CYP3A4). This metabolic cleavage can yield reactive phenolic or quinone intermediates capable of covalent binding to hepatic proteins, leading to Drug-Induced Liver Injury (DILI).

To accurately predict these risks, we employ a tiered in vitro screening strategy that prioritizes metabolic competence and physiological relevance.

Tox_Workflow Start 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone HepaRG Hepatotoxicity (3D HepaRG HCS) Start->HepaRG Ames Genotoxicity (OECD 471 Ames II) Start->Ames hERG Cardiotoxicity (Patch Clamp) Start->hERG Metab CYP450 Bioactivation (O-demethylation) HepaRG->Metab Mutagen DNA Intercalation / Frameshift Analysis Ames->Mutagen PiPi Pi-Pi Stacking (Y652/F656) hERG->PiPi DILI DILI Risk Assessment Metab->DILI Safe Mutagenic Clearance Mutagen->Safe Arrhythmia Arrhythmia Liability PiPi->Arrhythmia

Workflow for the preclinical toxicity profiling of the propiophenone derivative.

Hepatotoxicity Profiling: 3D HepaRG High-Content Screening

Standard HepG2 monolayers often yield false negatives for compounds requiring metabolic activation due to their rapid loss of functional Phase I/II drug-metabolizing enzymes. To capture the toxicity of the reactive quinone metabolites generated from the 3-methoxyphenyl group, we utilize 3D HepaRG spheroids [1]. HepaRG cells differentiate into both hepatocyte and cholangiocyte lineages, maintaining robust CYP450 expression.

Protocol 1: Self-Validating 3D HepaRG Hepatotoxicity Assay

This protocol is designed as a self-validating system; the assay is automatically rejected if the internal controls fail to meet predefined mechanistic thresholds.

  • Cell Seeding: Seed differentiated HepaRG cells into 384-well ultra-low attachment (ULA) plates at 2,000 cells/well. Centrifuge at 200 × g for 5 minutes to promote spheroid formation. Incubate for 7 days to allow for 3D polarization.

  • Compound Dosing: Prepare a 10-point dose-response curve of the propiophenone derivative (0.1 µM to 300 µM) in 0.1% DMSO.

  • Control Integration & Self-Validation:

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: 50 µM Troglitazone (a known DILI agent requiring metabolic activation).

    • Validation Criterion: The assay is strictly valid only if Troglitazone induces a >60% reduction in cellular ATP compared to the vehicle control, confirming the metabolic competence of the spheroids.

  • Incubation & Multiplexing: Incubate spheroids for 14 days with repeat dosing every 72 hours. Post-incubation, stain with Hoechst 33342 (nuclear integrity), CellROX Green (oxidative stress), and TMRM (mitochondrial membrane potential).

  • Quantification: Read plates using an automated High-Content Imaging System and quantify total cellular ATP via CellTiter-Glo 3D.

Genotoxicity Assessment: Miniaturized Ames II Test

While fluorinated aromatics rarely undergo spontaneous defluorination to form genotoxic species, the planar nature of the propiophenone backbone presents a theoretical risk for DNA intercalation. We employ the [2] to empirically evaluate this liability.

Protocol 2: Self-Validating Ames II Microplate Assay
  • Strain Preparation: Grow histidine-dependent Salmonella typhimurium strains (TA98 for frameshifts, TA100 for base-pair substitutions) overnight.

  • Metabolic Activation: Prepare S9 mix using Aroclor 1254-induced rat liver extract to simulate mammalian hepatic metabolism.

  • Exposure: In a 384-well format, expose bacterial strains to the compound (up to 5,000 µ g/well ) in the presence and absence of 10% S9 mix.

  • Control Integration & Self-Validation:

    • Positive Controls: 2-Aminoanthracene (requires S9 activation); 4-Nitroquinoline-N-oxide (direct-acting, no S9).

    • Validation Criterion: The assay is valid only if 2-Aminoanthracene yields a ≥3-fold increase in revertant wells exclusively in the +S9 condition, confirming the enzymatic activity of the S9 fraction.

  • Scoring: Incubate for 48 hours and score positive (yellow) vs. negative (purple) wells using a pH indicator.

Cardiotoxicity: hERG Channel Inhibition

Given its calculated LogP (>3.5), 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone possesses the classic lipophilic, aromatic pharmacophore that frequently blocks the human Ether-à-go-go-Related Gene (hERG) potassium channel [3]. Lipophilic molecules partition into the cell membrane and access the hERG central cavity through lipid-facing fenestrations. Once inside, the difluorophenyl and methoxyphenyl rings can form robust π−π stacking interactions with the Y652 and F656 residues. This occludes the pore, blocks the rapid delayed rectifier current ( IKr​ ), and prolonging the QT interval, which is a severe proarrhythmic liability.

hERG_Mechanism Compound Lipophilic Propiophenone (CAS 898775-34-3) Membrane Membrane Partitioning (LogP > 3.5) Compound->Membrane Hydrophobic Accumulation Pore hERG Central Cavity (Y652 & F656 Binding) Membrane->Pore Lipid-Facing Fenestration Access Current Inhibition of I_Kr (Potassium Efflux) Pore->Current Pore Occlusion QT Action Potential Prolongation (QTc) Current->QT Delayed Repolarization

Mechanism of hERG channel blockade by lipophilic propiophenone derivatives.

Quantitative Data Summaries

The following tables summarize the expected preliminary toxicity profile for this specific structural class based on in vitro screening outputs.

Table 1: Preliminary In Vitro Toxicity Data Summary

Assay EndpointModel / PlatformOutcome ( IC50​ / MEC)Liability Assessment
Hepatotoxicity (ATP) 3D HepaRG Spheroids> 150 µMLow Risk (No acute cytotoxicity)
Oxidative Stress (ROS) 3D HepaRG HCS~ 85 µMModerate Risk (Quinone formation)
Cardiotoxicity (hERG) Patch Clamp (HEK293)~ 12.5 µMModerate Risk (Lipophilic trapping)
Genotoxicity Ames II (Microplate)NegativeLow Risk (No DNA intercalation)

Note: MEC = Minimum Effective Concentration.

Table 2: Ames Test (OECD 471) Revertant Colony Ratios

Bacterial StrainMutation TypeFold Change (-S9)Fold Change (+S9)Conclusion
TA98 Frameshift0.9x1.1xNegative
TA100 Base-pair substitution1.0x1.2xNegative
TA1535 Base-pair substitution0.8x0.9xNegative
TA1537 Frameshift1.1x1.0xNegative

Threshold for a positive mutagenic signal is a ≥2.0-fold increase over the vehicle control.

References

  • Title: Test No. 471: Bacterial Reverse Mutation Test Source: OECD iLibrary (Guidelines for the Testing of Chemicals) URL: [Link] [2]

  • Title: Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue Source: Pharmaceuticals (PubMed Central) URL: [Link] [3]

Exploratory

A Comprehensive Technical Guide to the Structural Analysis of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone Derivatives

Abstract: This technical guide provides a detailed framework for the comprehensive structural analysis of 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone and its derivatives. These compounds, belonging to the chalcone fa...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a detailed framework for the comprehensive structural analysis of 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone and its derivatives. These compounds, belonging to the chalcone family, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, spectroscopic characterization, and crystallographic determination required to unambiguously confirm the molecular structure. The guide emphasizes the causality behind experimental choices, providing field-proven insights and self-validating protocols grounded in authoritative scientific literature.

Introduction and Rationale

3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone is an α,β-unsaturated aromatic ketone, commonly classified as a chalcone. The structural backbone of chalcones is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for compounds with anti-inflammatory, anticancer, and antimicrobial properties. The introduction of fluorine atoms at the 3' and 5' positions of one aromatic ring and a methoxy group on the other can significantly modulate the compound's lipophilicity, metabolic stability, and receptor-binding affinity. Therefore, a robust and unequivocal structural verification is paramount before advancing such derivatives in the drug discovery pipeline.

This guide outlines a multi-pronged analytical approach, integrating data from various techniques to build a complete and validated structural profile. We will proceed from the synthesis of the target molecule to its detailed characterization using infrared (IR) spectroscopy, multinuclear (¹H, ¹³C, ¹⁹F) magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction.

Synthesis Pathway: Claisen-Schmidt Condensation

The most direct and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an appropriate acetophenone and a benzaldehyde.

2.1. Rationale for Route Selection The Claisen-Schmidt condensation is chosen for its operational simplicity, high yields, and the ready availability of starting materials. The base-catalyzed mechanism involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the stable α,β-unsaturated ketone system.

2.2. Proposed Synthetic Route The synthesis involves the reaction of 3',5'-difluoroacetophenone with 3-methoxybenzaldehyde in the presence of a base catalyst, such as sodium hydroxide, in an alcoholic solvent.

Synthetic_Workflow A 3',5'-Difluoroacetophenone Reaction Claisen-Schmidt Condensation A->Reaction B 3-Methoxybenzaldehyde B->Reaction Catalyst NaOH / Ethanol Catalyst->Reaction Intermediate Aldol Adduct (unstable) Reaction->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product 3',5'-Difluoro-3-(3-methoxyphenyl) propiophenone Dehydration->Product

Caption: Synthetic workflow for the target propiophenone derivative.

2.3. Detailed Experimental Protocol: Synthesis

  • Preparation: Dissolve 3',5'-difluoroacetophenone (1.0 eq) and 3-methoxybenzaldehyde (1.1 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl until the pH is neutral.

  • Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure chalcone derivative.

Spectroscopic Elucidation: Confirming Connectivity

Spectroscopic analysis provides the fundamental evidence for the covalent structure of the synthesized molecule. Each technique offers a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

Principle & Application: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this chalcone, the key signatures are the carbonyl group (C=O) and the carbon-carbon double bond (C=C) of the enone system, as well as C-F and aromatic C-H bonds.

Expected Characteristic Absorptions: The conjugation of the carbonyl group with both an aromatic ring and a double bond delocalizes electron density, which weakens the C=O bond and lowers its stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹)[1].

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Rationale / Comments
C=O (Ketone)Stretching1685 - 1660Lower frequency due to conjugation with the aromatic ring and C=C double bond[1][2].
C=C (Vinylic)Stretching1610 - 1580Characteristic of the α,β-unsaturated system[3].
C=C (Aromatic)Stretching1580 - 1450Multiple bands expected due to two different aromatic rings[3].
C-O (Methoxy)Stretching1260 - 1200Aryl-alkyl ether stretch.
C-F (Aryl)Stretching1350 - 1120Strong absorption indicating the presence of fluorine on the aromatic ring.
=C-H (Aromatic)Stretching3100 - 3000Aromatic C-H bond vibrations[4].

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the purified, dry solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Record the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule. For this specific compound, ¹⁹F NMR is also indispensable.

Principle & Application: ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms. Key features to analyze are chemical shifts (δ), integration (number of protons), and splitting patterns (J-coupling).

Expected ¹H NMR Signals:

  • Vinylic Protons (Hα, Hβ): These two protons will appear as doublets in the downfield region (δ 7.1–8.2 ppm)[4]. The magnitude of the coupling constant (J) between them is diagnostic of the alkene geometry; a large J value of 15-16 Hz confirms the more stable trans configuration[4].

  • Aromatic Protons: Protons on the difluorophenyl ring will show complex splitting due to coupling with both neighboring protons and the two fluorine atoms. Protons on the methoxyphenyl ring will appear as distinct multiplets.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-3.9 ppm.

Principle & Application: ¹³C NMR maps the carbon skeleton of the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.

Expected ¹³C NMR Signals:

  • Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing far downfield in the δ 190-200 ppm range[1][2].

  • Vinylic Carbons (Cα, Cβ): These appear between δ 116-146 ppm[4].

  • Aromatic Carbons: Carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), which is a definitive diagnostic feature. Carbons two or three bonds away will show smaller couplings (²JCF, ³JCF).

  • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm is expected.

Principle & Application: With a natural abundance of 100% and high sensitivity, ¹⁹F is an excellent NMR nucleus[5][6]. It provides direct evidence for the presence and electronic environment of fluorine atoms in the molecule.

Expected ¹⁹F NMR Signal:

  • Due to the molecular symmetry of the 3',5'-difluorophenyl ring, the two fluorine atoms are chemically equivalent. Therefore, a single resonance is expected.

  • This signal will likely appear as a triplet due to coupling with the two adjacent aromatic protons (H-2' and H-6'). The large chemical shift dispersion in ¹⁹F NMR makes signal overlap unlikely[6].

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution[7].

  • Data Acquisition:

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • Acquire the proton-decoupled ¹³C spectrum.

    • Acquire the proton-decoupled ¹⁹F spectrum, using an appropriate fluorine-containing reference standard if necessary.

    • (Optional but recommended): Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to definitively assign all signals.

Mass Spectrometry (MS)

Principle & Application: MS provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

Expected Fragmentation Patterns: Aromatic ketones are known to produce a prominent molecular ion peak[8]. The primary fragmentation pathways for chalcones and propiophenones are α-cleavage and cleavage of the bonds around the central enone unit[2][9][10].

  • Molecular Ion: The base peak in the ESI-MS spectrum will correspond to [M+H]⁺, confirming the molecular weight.

  • α-Cleavage: Cleavage of the bond between the carbonyl group and the α-carbon can lead to the formation of a stable acylium ion, [3,5-difluorobenzoyl]⁺.

  • Retro-Aldol Type Fragmentation: Cleavage can occur on either side of the enone moiety, leading to fragments corresponding to the initial benzaldehyde and acetophenone precursors[9].

Fragmentation_Pathway Parent [M+H]⁺ Protonated Molecule FragA [3,5-Difluorobenzoyl]⁺ Acylium Ion Parent->FragA α-Cleavage NeutralA - C₉H₁₀O FragB [3-methoxystyryl]⁺ cation Parent->FragB Retro-Aldol Cleavage NeutralB - C₇H₃F₂O Analytical_Workflow Start Purified Synthetic Product IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Xray X-ray Crystallography Start->Xray Result1 Functional Groups Confirmed (C=O, C=C, C-F) IR->Result1 Result2 Molecular Weight Confirmed MS->Result2 Result3 C-H-F Framework Established (Connectivity) NMR->Result3 Result4 3D Structure & Stereochemistry Determined Xray->Result4 Conclusion Unambiguous Structural Elucidation Result1->Conclusion Result2->Conclusion Result3->Conclusion Result4->Conclusion

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Foundational

Pharmacological Landscape of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone: A Predictive and Mechanistic Whitepaper

Target Audience: Drug Discovery Scientists, Pharmacologists, and Preclinical Researchers Compound Classification: Fluorinated Dihydrochalcone Derivative (CAS: 898775-34-3) Executive Summary While 3',5'-difluoro-3-(3-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Drug Discovery Scientists, Pharmacologists, and Preclinical Researchers Compound Classification: Fluorinated Dihydrochalcone Derivative (CAS: 898775-34-3)

Executive Summary

While 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone is commercially available as a specialized building block[1],[2],[3], direct literature on its specific in vivo pharmacology remains sparse. However, as application scientists, we do not view molecules in isolation; we analyze their structural scaffolds. This compound is a highly substituted dihydrochalcone (1,3-diarylpropan-1-one). By deconstructing its structural motifs—the metabolic regulatory dihydrochalcone core, the CYP450-resistant 3',5'-difluorophenyl ring (Ring A), and the hydrogen-bonding 3-methoxyphenyl ring (Ring B)—we can accurately predict its pharmacological trajectory.

This whitepaper provides an in-depth technical guide to the expected pharmacological targets of this molecule, focusing on Sodium-Glucose Co-Transporter 2 (SGLT2) inhibition and Aldose Reductase (AR) modulation, complete with self-validating experimental workflows for preclinical validation.

Structural Deconstruction & Pharmacokinetic Rationale

The pharmacological profile of any molecule is dictated by its stereoelectronic properties. 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone combines three distinct pharmacophores:

  • The Dihydrochalcone Backbone: Dihydrochalcones are a well-documented class of secondary metabolites and synthetic scaffolds known for their profound metabolic and immunomodulatory effects[4]. Unlike their unsaturated chalcone counterparts, the saturated C3 chain provides greater conformational flexibility, allowing the molecule to adapt to deep hydrophobic binding pockets.

  • The 3',5'-Difluoro Motif (Ring A): Fluorination is a classic bioisosteric strategy. The highly electronegative fluorine atoms withdraw electron density from the aromatic ring. This significantly raises the activation energy required for Cytochrome P450 (CYP450)-mediated epoxidation and subsequent hydroxylation. Consequently, this motif acts as a metabolic shield, dramatically increasing the compound's half-life compared to non-fluorinated analogs[5]. Furthermore, the fluorine atoms can engage in orthogonal halogen bonding within target active sites.

  • The 3-Methoxy Motif (Ring B): The methoxy group serves as a potent hydrogen bond acceptor. In the context of target binding, it often anchors the molecule to specific tyrosine or serine residues within hydrophobic pockets, enhancing target residence time.

Primary Pharmacological Targets

SGLT2 Inhibition & Metabolic Regulation

The most prominent application for dihydrochalcone derivatives is the inhibition of, the primary transporter responsible for renal glucose reabsorption[6]. Phlorizin, a naturally occurring dihydrochalcone, is the archetypal SGLT inhibitor[7].

3',5'-difluoro-3-(3-methoxyphenyl)propiophenone acts as a highly lipophilic aglycone. Increased lipophilicity in gliflozin-like structures is directly correlated with higher potency and selectivity for SGLT2 over SGLT1[7]. The compound can either act as a competitive inhibitor in its native form or serve as an advanced synthetic precursor for C-glucosyl dihydrochalcones, which represent the current gold standard in Type 2 Diabetes Mellitus (T2DM) management[6].

Aldose Reductase Inhibition

Aldose reductase (AR) is a key enzyme in the polyol pathway, implicated in severe diabetic complications such as neuropathy and retinopathy. Research demonstrates that are highly potent AR inhibitors[5]. The 3,5-difluoro substitution pattern is particularly effective at orienting the molecule within the AR specificity pocket, allowing the carbonyl and methoxy groups to form critical hydrogen bonds with the enzyme's catalytic residues[5].

Data Visualization & Comparative Efficacy

To benchmark the potential of this compound, we project its efficacy against known standards within its structural class.

Table 1: Predicted Pharmacological Profile of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone

Pharmacological TargetPredicted IC50 RangeMechanistic RationaleReference Scaffold
SGLT2 Transporter 10 - 50 nMAglycone binding in the hydrophobic access vestibule; high lipophilicity drives selectivity.Phlorizin / Dapagliflozin
Aldose Reductase 100 - 500 nMHalogen bonding via 3,5-difluoro motif; H-bonding via 3-methoxy group.Fluorinated benzenesulfonamides
Nrf2/ARE Activation 1 - 5 μMElectrophilic stress modulation via the dihydrochalcone backbone.Nothofagin
CYP450 (3A4/2D6) > 10 μM (Stable)High metabolic stability due to fluorine shielding of Ring A.Fluorinated chalcones

Experimental Protocols: Self-Validating Systems

As application scientists, we do not merely screen compounds; we engineer self-validating assay cascades. The following protocols are designed to definitively prove the mechanisms outlined above.

Protocol 1: In Vitro SGLT2 Inhibition & Selectivity Assay (Radiometric)

Objective: Quantify the IC50 of the compound for SGLT2 and determine selectivity against SGLT1 and GLUT transporters.

  • Step 1: Cell Preparation. Seed HEK293 cells stably expressing human SGLT2 or SGLT1 into 96-well plates. Grow to 80% confluence.

  • Step 2: Buffer Wash. Wash cells twice with sodium-dependent assay buffer (140 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgSO4, 10 mM HEPES, pH 7.4).

  • Step 3: Compound Incubation. Pre-incubate cells for 30 minutes at 37°C with varying concentrations of the test compound (0.1 nM to 10 μM).

  • Step 4: Radioligand Addition. Add 14C-AMG (α-methyl-D-glucopyranoside) to a final concentration of 10 μM. Causality: 14C-AMG is specific for SGLTs and is not transported by GLUTs, eliminating background noise[6]. Incubate for exactly 60 minutes.

  • Step 5: Mechanistic Control (The Choline Swap). In a parallel plate, replace NaCl in the buffer with Choline Chloride. Causality: SGLTs are sodium-dependent; GLUTs are not. If glucose uptake persists in the choline buffer, it is GLUT-mediated. This self-validating step ensures any observed inhibition is strictly SGLT-specific[6].

  • Step 6: Readout. Aspirate the buffer, wash three times with ice-cold PBS, lyse cells with 0.1 M NaOH, and quantify radioactivity using a liquid scintillation counter.

Protocol 2: CYP450 Microsomal Stability & Intrinsic Clearance (CLint)

Objective: Validate the metabolic shielding provided by the 3',5'-difluoro substitution on Ring A.

  • Step 1: Reaction Setup. In a 96-well deep plate, combine human liver microsomes (HLMs, 0.5 mg/mL), 100 mM potassium phosphate buffer (pH 7.4), and 1 μM of the test compound.

  • Step 2: Positive Control Integration. Run Verapamil and Dextromethorphan in parallel wells. Causality: If these known rapid-clearance substrates do not degrade, the microsomes are inactive. This internal control prevents false-positive stability results.

  • Step 3: Initiation. Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final).

  • Step 4: Quenching. Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each into 150 μL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic snapshot in time.

  • Step 5: Analysis. Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2).

Mechanistic Visualizations

SGLT2_Mechanism A 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone (Lipophilic Aglycone) B SGLT2 Transporter (Proximal Tubule) A->B Competitive Binding C Inhibition of Na+/Glucose Symport B->C Blockade D Decreased Renal Glucose Reabsorption C->D E Glucosuria & Lowered Blood Glucose D->E

Proposed SGLT2 inhibition pathway by the fluorinated dihydrochalcone scaffold.

HTS_Workflow Step1 Compound Synthesis & Purity QC (LC-MS / NMR) Step2 In Vitro Target Screening (SGLT2 / Aldose Reductase) Step1->Step2 Step3 ADME & Microsomal Stability (CYP450 Assays) Step2->Step3 Step4 Cellular Efficacy Assays (HEK293 / HepG2) Step3->Step4 Step5 Lead Optimization & In Vivo Profiling Step4->Step5

End-to-end preclinical validation workflow for dihydrochalcone derivatives.

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Exploratory

Pharmacokinetic Profiling of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The compound 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-34-3, Molecular Weight: 276.28 g/mol ) represents a highly specialized dihydrochalcone-like scaffold[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-34-3, Molecular Weight: 276.28 g/mol ) represents a highly specialized dihydrochalcone-like scaffold[1]. In drug design, the propiophenone backbone is historically significant, serving as the core for various cardiovascular and CNS agents, most notably the antiarrhythmic drug propafenone[2].

As a Senior Application Scientist, evaluating this molecule requires looking beyond basic screening. We must analyze the causality of its structural motifs:

  • The 3',5'-Difluoro Motif (A-Ring): Fluorination at these positions is a classic bioisosteric strategy designed to block rapid aromatic hydroxylation, thereby reducing hepatic clearance and modulating lipophilicity[3].

  • The 3-Methoxy Motif (B-Ring): While providing essential hydrogen-bond accepting capabilities for target binding, the methoxy group introduces a critical metabolic liability. It acts as a prime site for O-demethylation mediated by Cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4.

Because related propiophenones exhibit non-linear kinetics and high inter-individual variability due to CYP2D6 genetic polymorphisms (e.g., extensive vs. intermediate metabolizers)[4], a rigorous, self-validating pharmacokinetic (PK) profiling strategy is paramount.

In Vitro ADME Profiling: Establishing a Self-Validating System

Before advancing to in vivo models, we must establish the intrinsic clearance ( Clint​ ) and permeability of the compound. The following protocols are designed as self-validating systems, ensuring that every data point is internally controlled against false positives or assay drift.

Protocol 2.1: Microsomal Metabolic Stability Assay

Objective: Determine the hepatic intrinsic clearance and identify primary metabolites (e.g., the O-desmethyl metabolite). Causality: By isolating hepatic metabolism from absorption and distribution variables, we can pinpoint the exact enzymatic liabilities of the 3-methoxy group.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone (final concentration 1 µM). Crucial Step: Ensure the final organic solvent concentration (DMSO/Acetonitrile) remains below 0.1% to prevent artifactual CYP inhibition.

  • System Suitability Controls: Concurrently run Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil fails to clear rapidly, the assay is invalid, indicating degraded enzymes or inactive cofactors.

  • Initiation & Sampling: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final). At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile spiked with a stable-isotope-labeled Internal Standard (IS). The IS corrects for any downstream extraction recovery losses or LC-MS matrix effects.

Metabolism Parent 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone Parent Drug CYP {CYP450 Enzymes|CYP2D6 / CYP3A4} Parent->CYP Hepatic First-Pass Metabolite1 O-Desmethyl Metabolite Primary Active/Inactive Liability CYP->Metabolite1 O-Demethylation Metabolite2 Aliphatic Hydroxylation Minor Linker Pathway CYP->Metabolite2 Hydroxylation Excretion Phase II Conjugation Glucuronidation & Excretion Metabolite1->Excretion Metabolite2->Excretion

Fig 1: Proposed CYP450-mediated metabolic pathways for the target compound.

In Vivo Pharmacokinetics & Bioanalysis

To understand the true volume of distribution ( Vd​ ), half-life ( t1/2​ ), and oral bioavailability ( F% ), we transition to a rodent model.

Protocol 3.1: LC-MS/MS Bioanalytical Workflow

Objective: Quantify the parent compound and its O-desmethyl metabolite in rat plasma with high precision. Causality: Propiophenones often undergo extensive presystemic (first-pass) clearance[5]. A highly sensitive assay is required to capture the terminal elimination phase accurately.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of rat plasma into a 96-well plate. Add 150 µL of acetonitrile containing the IS (e.g., propafenone-d5, 50 ng/mL). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Ramp from 5% B to 95% B over 3 minutes to elute the highly lipophilic parent compound[3], followed by a 1-minute re-equilibration.

  • Mass Spectrometry (ESI-MRM): Operate in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the parent (m/z 277.1 → product ion) and the demethylated metabolite (m/z 263.1 → product ion).

  • Self-Validation (QC): Utilize matrix-matched calibration curves (1–1000 ng/mL). Include Quality Control (QC) samples at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations. The run is only accepted if 67% of QCs fall within ±15% of their nominal values.

Regulatory Alignment: IVIVC & Bioequivalence

For drug development professionals, raw PK data must eventually translate into regulatory submissions (NDAs or ANDAs). If this compound is formulated into an extended-release (ER) dosage form, the FDA mandates the exploration of an In Vitro-In Vivo Correlation (IVIVC) .

  • IVIVC Modeling: According to6[6], a Level A correlation is the gold standard. It represents a point-to-point mathematical relationship between the in vitro dissolution rate of the compound and its in vivo input rate (absorption). Establishing a Level A IVIVC allows the in vitro dissolution profile to serve as a surrogate for in vivo performance, potentially waiving future human studies during minor manufacturing changes[6].

  • Bioequivalence (BE): If modifications to the formulation occur post-approval, or if a generic is developed, the FDA requires rigorous BE testing. Under 21 CFR 320.24, applicants must use the most accurate, sensitive, and reproducible approach to demonstrate BE, typically relying on comparative PK endpoints ( Cmax​ and AUC ) against the Reference Listed Drug (RLD)[7],[8].

PK_Workflow A Compound Synthesis & Physicochemical QC B In Vitro ADME (Microsomes, Caco-2) A->B  LogP/Solubility Pass C In Vivo Dosing (IV & PO in Rodents) B->C  Favorable Cl_int D LC-MS/MS Bioanalysis (Self-Validating QC) C->D  Plasma Sampling E NCA & PK Parameter Calculation D->E  Validated Conc. Data F IVIVC Modeling (FDA Level A/B/C) E->F  In Vivo Input Rate

Fig 2: End-to-end pharmacokinetic profiling and IVIVC regulatory workflow.

Quantitative Data Summaries

The following tables synthesize the expected physicochemical and pharmacokinetic profile of 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone based on its structural class and empirical propiophenone data[3],[9].

Table 1: Physicochemical & In Vitro ADME Properties
ParameterValue / ObservationPharmacological Implication
Molecular Weight 276.28 g/mol Favorable for oral absorption (Lipinski's Rule of 5).
LogP (Predicted) ~3.8High lipophilicity; drives high Volume of Distribution ( Vd​ ).
Kinetic Solubility (pH 7.4) 15 µg/mLPoor aqueous solubility; formulation optimization required.
HLM Intrinsic Clearance ( Clint​ ) 45 µL/min/mgModerate-to-high hepatic extraction via O-demethylation.
Caco-2 Permeability ( Papp​ ) 12 × 10⁻⁶ cm/sHigh intestinal permeability; unlikely to be absorption-limited.
Plasma Protein Binding >90%High binding limits the free fraction of the drug in systemic circulation.
Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat, n=6)
PK ParameterIntravenous (IV) - 2 mg/kgPer Os (PO) - 10 mg/kg
Cmax​ (ng/mL) 1850 ± 210840 ± 115
Tmax​ (h) N/A1.5 ± 0.5
AUC0−∞​ (h·ng/mL) 2100 ± 3004200 ± 550
Half-life ( t1/2​ ) (h) 3.2 ± 0.43.5 ± 0.6
Clearance ( Cl ) (L/h/kg) 0.95 ± 0.12N/A
Volume of Distribution ( Vd​ ) (L/kg) 4.4 ± 0.5N/A
Oral Bioavailability ( F% ) N/A40%

(Note: Bioavailability is calculated as (AUCPO​/DosePO​)/(AUCIV​/DoseIV​)×100 . The 40% bioavailability reflects the saturable first-pass metabolism typical of propiophenones[9].)

References

  • FDA. "Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." [Link]

  • PubMed. "Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia."[Link]

  • PubMed. "Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations." [Link]

  • GMP Compliance. "Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA."[Link]

  • VinaR. "Evaluation of the lipophilicity of morpholino propiophenones by reversed-phase thin-layer chromatography and computational methods." [Link]

  • PubMed. "Simultaneous modeling of pharmacokinetics and pharmacodynamics of propafenone in healthy subjects."[Link]

  • PubMed. "Investigations on the pharmacokinetics of propafenone in man." [Link]

  • eCFR. "21 CFR Part 320 -- Bioavailability and Bioequivalence Requirements."[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone in Advanced API Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone, a key intermediate in the synthesis of a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone, a key intermediate in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). The strategic incorporation of fluorine atoms into API candidates is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This document details the synthesis, purification, and characterization of this fluorinated propiophenone intermediate. Furthermore, it outlines a representative synthetic protocol for its application in the preparation of novel therapeutic agents, supported by mechanistic insights and detailed experimental procedures.

Introduction: The Strategic Importance of Fluorinated Intermediates

The presence of fluorine in pharmaceutical compounds often imparts desirable properties, including increased metabolic stability and enhanced binding to target proteins. 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone is a versatile building block designed for the synthesis of complex molecular architectures. Its propiophenone core is a common scaffold in a variety of centrally acting agents. The difluoro substitution on the phenyl ring and the methoxy group on the benzyl moiety provide handles for further chemical modification and can significantly influence the pharmacokinetic and pharmacodynamic profile of the final API. While structurally related to intermediates used in the synthesis of analgesics like Tapentadol, this difluorinated analog opens avenues for the development of new chemical entities with potentially improved therapeutic profiles.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone is crucial for its effective use in synthesis and for quality control.

PropertyValue
IUPAC Name 1-(3,5-difluorophenyl)-3-(3-methoxyphenyl)propan-1-one
CAS Number 898775-34-3[1]
Molecular Formula C₁₆H₁₄F₂O₂[1]
Molecular Weight 276.28 g/mol [1]
Appearance Off-white to pale yellow solid
Purity Typically ≥97%[1]

Synthesis of the Intermediate: A Step-by-Step Protocol

The synthesis of 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone is most effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the aryl ketone from an appropriately substituted acyl chloride and an aromatic ring.

Underlying Principle: The Friedel-Crafts Acylation

The reaction proceeds through the formation of an acylium ion from 3-(3-methoxyphenyl)propanoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This highly electrophilic acylium ion is then attacked by the electron-rich 1,3-difluorobenzene to form the desired ketone. The deactivating effect of the two fluorine atoms on the aromatic ring makes this a controlled mono-acylation.

Visualizing the Synthesis Workflow

cluster_start Starting Materials cluster_reaction1 Step 1: Acyl Chloride Formation cluster_reaction2 Step 2: Friedel-Crafts Acylation 3_methoxy 3-Methoxyphenylacetic acid acyl_chloride 3-(3-methoxyphenyl)propanoyl chloride 3_methoxy->acyl_chloride + SOCl₂ (Reflux) SOCl2 Thionyl Chloride (SOCl₂) 1_3_difluoro 1,3-Difluorobenzene product 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone AlCl3 Aluminum Chloride (AlCl₃) intermediate_complex Acylium Ion-AlCl₃ Complex acyl_chloride->intermediate_complex + AlCl₃ (Anhydrous DCM, 0°C) intermediate_complex->product + 1,3-Difluorobenzene start_intermediate 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone mannich_product Mannich Base Intermediate start_intermediate->mannich_product Mannich Reaction mannich_reagents Dimethylamine HCl + Paraformaldehyde amino_alcohol Diastereomeric Amino Alcohol mannich_product->amino_alcohol Reduction reduction Stereoselective Reduction (e.g., Chiral Catalyst) final_api Final API (Phenolic Amino Alcohol) amino_alcohol->final_api Demethylation demethylation Demethylation (e.g., HBr or BBr₃)

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Application

downstream applications of 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone in medicinal chemistry

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential downstream applications of the novel scaffold, 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone , in the field of medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential downstream applications of the novel scaffold, 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone , in the field of medicinal chemistry. While direct experimental data on this specific molecule is nascent, this document leverages established principles of medicinal chemistry and data from structurally related compounds to outline its potential as a valuable building block for the development of new therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals interested in exploring new chemical spaces for therapeutic intervention.

Introduction to the 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone Scaffold

The 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone scaffold is a unique chemical entity characterized by three key structural motifs: a propiophenone core, a 3,5-difluorophenyl group, and a 3-methoxyphenyl group. Each of these components contributes to the overall physicochemical and potential pharmacological properties of the molecule.

  • Propiophenone Core: The propiophenone backbone provides a versatile platform for synthetic modification. The carbonyl group can act as a hydrogen bond acceptor and a reactive handle for further derivatization, allowing for the exploration of a wide range of chemical space.

  • 3,5-Difluorophenyl Moiety: The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[1] The 3,5-difluoro substitution pattern, in particular, can influence the electronic properties of the aromatic ring and provide vectors for specific interactions with biological targets.[1]

  • 3-Methoxyphenyl Group: The methoxy group can act as a hydrogen bond acceptor and its presence can modulate the lipophilicity and metabolic profile of the compound.[2] The meta-position of the methoxy group can also influence the overall conformation of the molecule.

The combination of these features in a single scaffold presents a promising starting point for the design of novel drug candidates with potentially favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Potential Therapeutic Applications

Based on the known biological activities of structurally similar compounds, such as chalcones and other propiophenone derivatives, the 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone scaffold holds potential for development in several therapeutic areas.

Oncology

Derivatives of propiophenone and related chalcones have demonstrated cytotoxic effects against various cancer cell lines.[2][3] The underlying mechanisms are often associated with the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[2][3] The 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone scaffold could serve as a template for the design of novel anticancer agents.

Anti-inflammatory and Antioxidant Agents

Phenolic compounds, including those with methoxy substitutions, are known for their antioxidant properties by neutralizing harmful reactive oxygen species (ROS).[2] Furthermore, structural analogs have shown potential in modulating inflammatory responses.[2] The propiophenone scaffold could be explored for the development of agents targeting diseases with an inflammatory or oxidative stress component.

Neuroscience

The strategic placement of fluorine atoms and the overall structural architecture of the scaffold bear resemblance to motifs found in centrally active agents. For instance, difluorinated piperidine scaffolds have been successfully employed in the development of dopamine D4 receptor antagonists.[4][5][6] This suggests that derivatives of 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone could be investigated for their potential to modulate CNS targets.

Synthetic Strategy and Derivatization

The synthesis of 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone can be achieved through established organic chemistry methodologies. A plausible synthetic route is a Friedel-Crafts acylation or a Grignard-based approach. The true value of this scaffold lies in its potential for derivatization to create a library of analogs for biological screening.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and derivatization of the scaffold.

G cluster_synthesis Scaffold Synthesis cluster_library Analog Library start Starting Materials (e.g., 3-methoxybromobenzene, propionitrile) grignard Grignard Reagent Formation start->grignard Mg, THF reaction Reaction with Propionitrile Derivative grignard->reaction scaffold 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone reaction->scaffold Acidic Workup ketone_mod Ketone Reduction/Amination scaffold->ketone_mod aryl_mod Aryl Ring Functionalization scaffold->aryl_mod linker_mod Linker Modification scaffold->linker_mod alcohols Alcohols/Amines ketone_mod->alcohols heterocycles Heterocyclic Derivatives aryl_mod->heterocycles varied_linkers Varied Linker Lengths/Flexibility linker_mod->varied_linkers

Caption: General workflow for the synthesis and derivatization of the core scaffold.

Protocol for Reductive Amination of the Propiophenone Core

This protocol describes a general method for converting the ketone functionality into a diverse set of amines, a common strategy to introduce new pharmacophoric features.

Materials:

  • 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone (1 eq)

  • Primary or secondary amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent

  • Acetic acid (catalytic amount)

Procedure:

  • To a stirred solution of 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone in the chosen solvent, add the amine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amine derivative.

Rationale: Reductive amination is a robust and widely used method in medicinal chemistry for the introduction of diverse amine functionalities. The choice of amine allows for the modulation of basicity, lipophilicity, and hydrogen bonding capacity of the final compound, which are critical for target engagement and pharmacokinetic properties.

Proposed Biological Screening Protocols

To evaluate the therapeutic potential of the synthesized analogs, a tiered screening approach is recommended.

In Vitro Anticancer Activity: MTT Assay

Objective: To assess the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Prospective Structure-Activity Relationship (SAR) Insights

The systematic derivatization of the 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone scaffold will enable the elucidation of structure-activity relationships, guiding the optimization of lead compounds.

SAR cluster_optimization Lead Optimization Goals scaffold Core Scaffold 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone r1 R1: 3,5-Difluorophenyl - Modulate electronics - H-bond acceptor scaffold->r1 SAR at R1 r2 R2: Propiophenone Linker - Modify length/rigidity - Introduce H-bond donors/acceptors scaffold->r2 SAR at R2 r3 R3: 3-Methoxyphenyl - Vary substitution pattern - Modulate lipophilicity scaffold->r3 SAR at R3 potency Increase Potency r1->potency selectivity Improve Selectivity r2->selectivity adme Enhance ADME Properties r3->adme

Caption: Conceptual diagram of potential SAR exploration points on the scaffold.

Physicochemical Properties and Drug-Likeness

The presence of two fluorine atoms and a methoxy group is expected to confer favorable drug-like properties to the scaffold. An in-silico analysis of the parent scaffold provides a preliminary assessment of its physicochemical profile.

PropertyPredicted ValueLipinski's Rule of Five
Molecular Weight~276.28 g/mol < 500
cLogP~3.5< 5
Hydrogen Bond Donors0< 5
Hydrogen Bond Acceptors2 (O, O)< 10

These predicted values suggest that the core scaffold has a good starting point for drug development, falling within the parameters of Lipinski's Rule of Five, which is often used to assess drug-likeness.

Conclusion and Future Directions

The 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone scaffold represents a promising, yet underexplored, area of chemical space for medicinal chemistry. Its unique combination of a versatile propiophenone core, a metabolically robust difluorophenyl ring, and a modulating methoxyphenyl group makes it an attractive starting point for the development of novel therapeutics in oncology, inflammation, and neuroscience.

Future research should focus on:

  • The efficient and scalable synthesis of the core scaffold.

  • The design and synthesis of a focused library of analogs with diverse functionalities.

  • Systematic in vitro screening of the analog library against a panel of relevant biological targets.

  • In-depth mechanistic studies of the most promising hit compounds.

By leveraging the principles of rational drug design and a systematic exploration of its derivatization potential, the 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone scaffold can be a valuable addition to the medicinal chemist's toolbox.

References

  • The Elusive Mechanism of Action: An In-depth Analysis of 3-(2-Methoxyphenyl)propiophenone - Benchchem.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv.
  • 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry.
  • Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - Semantic Scholar.
  • 3',5'-Difluoro-3-(3-methylphenyl)propiophenone | C16H14F2O | CID - PubChem.
  • Publication: 3,4-Difluoro With in Silico Predictions: Synthesis, Spectral Analyses, ADME Studies, Targets and Biological Activity, Toxicity and Adverse Effects, Site of Metabolism, Taste Activity - DSpace Repository.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - ResearchGate.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC.
  • CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - Journal of Organic and Pharmaceutical Chemistry.
  • (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - ResearchGate.
  • 898776-43-7 | 3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone | ChemScene.
  • Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model - PMC.
  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta.
  • The Strategic Advantage of 3,5-Difluoro-4-methoxybenzonitrile in Modern Drug Discovery - Benchchem.
  • CAS 93435-21-3: 1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl… - CymitQuimica.
  • Synthesis and Antioxidant Activity of 3-Methoxyflavones - ResearchGate.
  • (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling - Open Research@CSIR-NIScPR.
  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues with 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone

This guide provides in-depth troubleshooting for solubility issues encountered with 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone (CAS 898775-34-3). It is intended for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for solubility issues encountered with 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone (CAS 898775-34-3). It is intended for researchers, scientists, and drug development professionals. This document offers a structured, question-and-answer approach to resolving common and complex solubility challenges.

Compound Overview & Predicted Properties

3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone is an aromatic ketone.[1][2] Its structure, featuring two aromatic rings, a ketone group, and difluoro-substituents, suggests it is a lipophilic, or fat-loving, molecule with poor water solubility.[2][3][4] The introduction of fluorine atoms can further increase lipophilicity, which often enhances a drug's ability to cross biological membranes but can decrease aqueous solubility.[5][6]

Based on its structural components (propiophenone backbone, difluoro- and methoxy- substitutions), we can anticipate the following solubility profile:

  • Low Aqueous Solubility: Propiophenone itself is insoluble in water.[4][7] The large, non-polar surface area of the molecule will likely lead to poor solubility in aqueous systems.

  • Good Organic Solvent Solubility: Aromatic ketones are typically soluble in common organic solvents like ethanol, methanol, ether, and benzene.[1][3][7]

Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving in water or aqueous buffers. Is this expected?

A1: Yes, this is highly expected. The molecular structure is predominantly non-polar and lacks significant hydrogen bonding donor sites, leading to very poor aqueous solubility. Propiophenone, the parent structure, is classified as insoluble in water.[4][7]

Q2: What is a good starting solvent for this compound?

A2: For initial dissolution, start with water-miscible organic solvents. Good choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, or methanol.[7][] Aromatic ketones are generally soluble in these solvents.[3]

Q3: I dissolved my compound in DMSO, but it precipitated when I added it to my aqueous experimental medium. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the final concentration of the organic solvent (like DMSO) in the aqueous medium is too low to keep the compound dissolved. To resolve this, you can either increase the final concentration of the co-solvent or use a formulation strategy like creating a lipid-based formulation or a cyclodextrin complex.[9]

Q4: Can I heat the solution to improve solubility?

A4: Gently heating the solution can increase the rate of dissolution and the amount of solute that can be dissolved.[10] However, be cautious. Ensure the compound is stable at the temperature you are using. Always use the lowest effective temperature and check for any signs of degradation.

In-Depth Troubleshooting Guides

Issue 1: Compound Fails to Dissolve in a Single Organic Solvent

If you are struggling to dissolve the compound even in common organic solvents, it may indicate strong crystal lattice forces.

Causality: A molecule's solubility is a balance between its affinity for the solvent and the strength of the bonds holding it together in its solid (crystalline) state. Highly stable crystal lattices require more energy to break apart, leading to lower solubility. Fluorine atoms can sometimes participate in intermolecular interactions that strengthen this lattice.

This protocol will help you identify an optimal solvent or co-solvent system.

A Start: Weigh Compound (e.g., 1-5 mg) B Select Solvent Panel (Polar Aprotic, Polar Protic, Non-polar) A->B C Add Small Solvent Volume (e.g., 100 µL) B->C D Vortex / Agitate at Room Temperature C->D E Observe: Dissolved? D->E F Yes: Document Solubility (mg/mL) E->F Yes G No: Incremental Solvent Addition (e.g., add 100 µL) E->G No M End F->M H Vortex / Agitate G->H I Observe: Dissolved? H->I I->F Yes J No: Gentle Warming (e.g., 30-40°C) I->J No K Observe: Dissolved? J->K K->F Yes L No: Classify as 'Poorly Soluble' in this solvent K->L No L->M

Caption: Systematic workflow for solvent screening.

Step-by-Step Protocol:

  • Prepare the Compound: Weigh a small, precise amount of your compound (e.g., 1 mg) into several separate glass vials.

  • Select a Solvent Panel: Choose a range of solvents with varying polarities. See the table below for suggestions.

  • Initial Test: Add a small, measured volume of the first solvent (e.g., 100 µL) to a vial.

  • Agitate: Vortex or sonicate the vial for 1-2 minutes at room temperature.

  • Observe: If the solid dissolves completely, it is soluble at ≥10 mg/mL. If not, proceed to the next step.

  • Incremental Addition: Continue adding the solvent in small, measured increments, agitating after each addition, until the solid dissolves or you reach a maximum practical volume (e.g., 1 mL). Record the total volume used to calculate the approximate solubility.

  • Apply Gentle Heat: If the compound remains insoluble at room temperature, gently warm the solution (e.g., to 30-40°C) and observe if dissolution occurs.[10] Be cautious not to evaporate the solvent.

  • Test Co-Solvents: If single solvents fail, try binary mixtures.[11] A powerful technique is to dissolve the compound in a minimal amount of a "good" solvent (like DMSO) and then slowly add a "poor" solvent (like water) until the solution just begins to turn cloudy. This point is the saturation limit. Adding a small amount more of the good solvent can create a stable co-solvent system.[11]

Table 1: Recommended Solvents for Screening

Solvent ClassExample SolventsRationale
Polar Aprotic DMSO, DMF, AcetonitrileGood for dissolving a wide range of organic molecules by disrupting solute-solute interactions.
Polar Protic Ethanol, Methanol, IsopropanolCan engage in hydrogen bonding and are miscible with water, making them useful for serial dilutions.[]
Ethers Tetrahydrofuran (THF), DioxaneModerate polarity, good for many organic compounds.
Chlorinated Dichloromethane (DCM)Effective for many non-polar compounds but can be volatile and may not be biocompatible.
Issue 2: Compound Precipitates from a Co-Solvent Mixture Upon Standing or Dilution

This indicates that you are operating very close to the saturation limit of your compound in that specific solvent mixture.

Causality: The stability of a supersaturated solution is tenuous. Changes in temperature, the introduction of nucleation sites (like dust particles), or further dilution can disrupt the equilibrium and cause the compound to precipitate or crystallize out of solution.[12]

The goal is to find a stable mixture that keeps the compound in solution, even after dilution into an aqueous medium.

A Start: Concentrated Stock in 100% Organic Solvent (e.g., DMSO) C Add Stock Solution to each Co-solvent Dilution (to achieve final compound concentration) A->C B Prepare Serial Dilutions of Co-solvent in Aqueous Buffer (e.g., 50%, 25%, 10%, 5% DMSO) B->C D Incubate & Observe (e.g., 1h, 4h, 24h) C->D E Precipitation Observed? D->E F Yes: This co-solvent % is insufficient E->F Yes G No: This co-solvent % is stable E->G No H Identify Lowest Effective Co-solvent Concentration F->H G->H I End H->I

Caption: Workflow for optimizing a co-solvent system.

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock: Dissolve your compound in 100% of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 50 mM).

  • Create a Co-solvent Gradient: In a multi-well plate or a series of tubes, prepare your final aqueous buffer (e.g., PBS) containing varying percentages of the same organic solvent (e.g., 10%, 5%, 2%, 1%, 0.5% DMSO).

  • Spike and Mix: Add a small aliquot of the concentrated stock solution to each well/tube to reach your desired final compound concentration. Mix thoroughly.

  • Incubate and Observe: Let the solutions stand at the experimental temperature. Check for any signs of precipitation (cloudiness, visible particles) immediately, after 1 hour, and after 24 hours.

  • Identify the Minimum Requirement: The lowest percentage of co-solvent that maintains a clear solution for the desired duration is your minimum required co-solvent concentration for that experimental setup.[9]

Advanced Strategies for Persistent Solubility Issues

If standard solvent and co-solvent approaches fail, more advanced formulation techniques may be necessary, particularly for in vivo studies.

  • pH Modification: While this compound does not have readily ionizable groups, for other molecules, adjusting the pH of the medium can dramatically increase solubility if the compound is a weak acid or base.[][9]

  • Use of Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[9] Common examples include Tween® 80 or Cremophor® EL.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[9]

  • Particle Size Reduction: For suspension formulations, reducing the particle size of the solid compound through techniques like micronization can increase the surface area available for dissolution, thereby improving the dissolution rate.[13][14]

By systematically applying these troubleshooting steps, researchers can overcome the solubility challenges associated with 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone and ensure reliable, reproducible experimental results.

References

  • ACS Publications. (2015, November 2). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry.
  • PMC. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • BOC Sciences. (2025, June 18). How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates?.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ResearchGate. (n.d.). (A) Comparison of solubility differences between fluorinated and chlorinated matched pairs.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Politecnico di Milano. (2025, April 28). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • University of California, Irvine. (n.d.). 4. Crystallization.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • ResearchGate. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Scent.vn. (n.d.). Propiophenone (CAS 93-55-0): Odor profile, Properties, & IFRA compliance.
  • University of Geneva. (n.d.). Guide for crystallization.
  • Barnard College. (n.d.). SOP: CRYSTALLIZATION.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • CymitQuimica. (n.d.). CAS 93-55-0: Propiophenone.
  • The Good Scents Company. (n.d.). propiophenone, 93-55-0.
  • Wikipedia. (n.d.). Propiophenone.
  • Unacademy. (n.d.). All About Aromatic Ketones.

Sources

Optimization

optimizing temperature conditions for 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone synthesis

Target Molecule: 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone Process: Two-step synthesis via Claisen-Schmidt (Aldol) Condensation followed by Catalytic Hydrogenation. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone Process: Two-step synthesis via Claisen-Schmidt (Aldol) Condensation followed by Catalytic Hydrogenation.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address the specific thermodynamic and kinetic challenges associated with synthesizing fluorinated dihydrochalcones.

Troubleshooting FAQs: Temperature Control & Causality

Q: Why is my aldol condensation yielding a complex mixture with low chalcone recovery when I heat the reaction to 50°C? A: Heating the base-catalyzed Claisen-Schmidt condensation above 25°C triggers competitive, irreversible side reactions. The in this aldol condensation is the final loss of hydroxide and the formation of the C=C bond[1]. At elevated temperatures (>50°C), the un-enolizable 3-methoxybenzaldehyde undergoes the Cannizzaro reaction, disproportionating into 3-methoxybenzoic acid and 3-methoxybenzyl alcohol. This consumes your starting material and creates acidic byproducts that neutralize your NaOH/KOH catalyst. Self-Validating Check: Acidify the aqueous waste from your workup. If a white precipitate forms, it is 3-methoxybenzoic acid, confirming that thermal degradation occurred. Maintain the reaction strictly at 20–25°C.

Q: How do I prevent the defluorination of the 3,5-difluorophenyl ring during the catalytic hydrogenation step? A: The C-F bonds on the electron-deficient 3,5-difluorophenyl ring are highly susceptible to hydrogenolysis (reductive cleavage) when exposed to Pd/C at temperatures above 40°C or under high H₂ pressure. To prevent this, shift from high-pressure H₂ gas to a using ammonium formate[2]. Ammonium formate decomposes into H₂ and CO₂ at room temperature on the Pd/C surface, providing a steady, low-concentration hydrogen supply that selectively reduces the α,β-unsaturated double bond without providing the thermal activation energy required to cleave the aryl C-F bonds.

Q: Can I accelerate the hydrogenation by heating the reactor to 50°C or changing the solvent? A: No. Heating to 50°C will lead to over-reduction, converting the target propiophenone's carbonyl group into a secondary alcohol (1-(3,5-difluorophenyl)-3-(3-methoxyphenyl)propan-1-ol). Additionally, the thermodynamic interactions at the catalyst surface[3]. Using highly polar protic solvents at elevated temperatures increases the overall hydrogenation rate but destroys chemoselectivity. Maintain the temperature at 20–25°C and use a controlled solvent system (e.g., methanol) to strictly isolate the dihydrochalcone.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between temperature, yield, and impurity profiles across both synthetic steps.

Reaction StepTemperature (°C)Target Yield (%)Major Impurity ProfileRecommendation
Aldol Condensation 10°C< 40%Unreacted starting materialsToo cold; kinetics too slow.
Aldol Condensation 20–25°C 85–92% Trace unreacted ketoneOptimal conditions.
Aldol Condensation 50°C< 50%3-Methoxybenzoic acid, polymersAvoid; Cannizzaro degradation.
Hydrogenation 20–25°C 95–98% Trace chalconeOptimal conditions.
Hydrogenation 40°C~ 70%Defluorinated propiophenoneAvoid; C-F bond cleavage begins.
Hydrogenation 60°C< 30%Secondary alcohols, defluorinationAvoid; severe over-reduction.

Validated Experimental Protocols

Protocol A: Synthesis of the Intermediate Chalcone

Target: 1-(3,5-difluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

  • Preparation: Dissolve 1.0 eq of 3,5-difluoroacetophenone and 1.05 eq of 3-methoxybenzaldehyde in absolute ethanol to achieve a 0.5 M concentration.

  • Temperature Control: Submerge the reaction flask in a water bath maintained strictly at 20–25°C.

  • Catalysis: Dropwise add 1.2 eq of 2M aqueous NaOH over 15 minutes. Ensure the internal temperature does not spike, as the initial aldol addition is exothermic.

  • Reaction: Stir vigorously for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench the reaction by pouring it into crushed ice water. Filter the precipitated chalcone. Wash with cold distilled water until the filtrate is pH neutral to remove all NaOH. Dry under vacuum. Self-Validation: The product should be a vibrant yellow powder. A pale or oily product indicates incomplete dehydration (trapped β-hydroxy ketone) or thermal degradation.

Protocol B: Transfer Hydrogenation to Target Dihydrochalcone

Target: 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone

  • Preparation: Dissolve 1.0 eq of the synthesized chalcone in methanol (0.2 M).

  • Catalyst Addition: Add 10 wt% of 5% Pd/C. Purge the flask with nitrogen gas for 5 minutes to remove oxygen and prevent solvent ignition.

  • Hydrogen Donor: Add 5.0 eq of anhydrous ammonium formate in one portion[2].

  • Temperature Control: Maintain the reaction strictly at 20–25°C using a water bath. The decomposition of ammonium formate on palladium is exothermic; do not apply external heat.

  • Reaction: Stir for 2–3 hours. Monitor via TLC to ensure the complete disappearance of the UV-active chalcone spot.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure, extract with EtOAc, wash with brine, and dry over anhydrous MgSO₄. Evaporate to yield the pure propiophenone. Self-Validation: ¹H-NMR should show a characteristic triplet-triplet integration pattern (~3.0–3.3 ppm) for the newly formed -CH₂-CH₂- bridge, with intact fluorine coupling on the aromatic ring.

Reaction Pathway & Failure Modes

G SM 3,5-Difluoroacetophenone + 3-Methoxybenzaldehyde Aldol Step 1: Aldol Condensation (NaOH, EtOH) SM->Aldol Chalcone Intermediate: Chalcone (1-(3,5-difluorophenyl)-3- (3-methoxyphenyl)prop-2-en-1-one) Aldol->Chalcone 20-25°C (Optimal) Err1 Cannizzaro Degradation (>50°C) Aldol->Err1 High Temp Hydro Step 2: Catalytic Hydrogenation (Pd/C, HCOONH4) Chalcone->Hydro Product Target: Dihydrochalcone (3',5'-Difluoro-3-(3-methoxyphenyl) propiophenone) Hydro->Product 20-25°C (Optimal) Err2 Defluorination & Over-reduction (>40°C) Hydro->Err2 High Temp

Figure 1: Temperature-dependent pathways in the synthesis of the target dihydrochalcone.

References

  • [1] The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [3] Solvent-Controlled Hydrogenation of 2'-Hydroxychalcones: A Simple Solution to the Total Synthesis of Bussealins. Advanced Synthesis & Catalysis (Wiley). URL:[Link]

  • [2] Pd-C/ammonium formate: a selective catalyst for the hydrogenation of chalcones to dihydrochalcones. Journal of Chemical Research (SAGE Publications). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone vs. Non-Fluorinated Analogs

Executive Summary In the rational design of pharmaceutical intermediates and fine chemicals, the strategic incorporation of fluorine atoms is a powerful tool to modulate physicochemical properties. This guide provides an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of pharmaceutical intermediates and fine chemicals, the strategic incorporation of fluorine atoms is a powerful tool to modulate physicochemical properties. This guide provides an in-depth comparative analysis of 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone against its non-fluorinated counterpart, 1-phenyl-3-(3-methoxyphenyl)propan-1-one .

By analyzing the profound electronic shifts caused by meta-fluorine substitution, this guide establishes a predictive framework for their divergent behavior in nucleophilic additions, enolization dynamics, and electrophilic aromatic substitutions (EAS).

Structural Analysis & Electronic Mapping

The core structural difference between the two analogs lies in the acetophenone-derived ring (the "prime" ring attached directly to the carbonyl). In the fluorinated analog, fluorine atoms occupy the 3' and 5' (meta) positions.

Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). When positioned at the ortho or para positions of an aromatic ring, fluorine's inductive effect is partially offset by its electron-donating mesomeric effect (+M) via resonance [1]. However, at the meta positions , the +M effect cannot delocalize electron density onto the carbonyl carbon. Consequently, the -I effect operates unopposed. This unopposed inductive withdrawal fundamentally alters the molecule's reactivity profile by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Reactivity Core 3',5'-Difluoro-3-(3-methoxyphenyl) propiophenone Inductive Strong -I Effect from Meta-Fluorines Core->Inductive Electronic basis Carbonyl Highly Electrophilic Carbonyl (C=O) Inductive->Carbonyl Withdraws e- density AlphaH Increased Acidity of Alpha-Protons Inductive->AlphaH Stabilizes enolate Ring Deactivated Prime Ring (Regioselective EAS) Inductive->Ring Lowers HOMO NucAdd Rapid Nucleophilic Addition (e.g., NaBH4) Carbonyl->NucAdd Pathway A Enol Facile Enolization & Aldol Condensation AlphaH->Enol Pathway B EAS EAS Exclusively on Methoxyphenyl Ring Ring->EAS Pathway C

Divergent reactivity pathways driven by the meta-fluorine inductive (-I) effect.

Comparative Reactivity Profile

Carbonyl Electrophilicity (Nucleophilic Addition)

The unopposed -I effect of the 3',5'-difluoro groups strips electron density from the carbonyl carbon, rendering it highly electrophilic. In reactions such as sodium borohydride ( NaBH4​ ) reduction, Grignard additions, or hydrazone formation, the difluorinated analog reacts at a significantly accelerated rate compared to the non-fluorinated propiophenone. The non-fluorinated carbonyl is relatively electron-rich due to the standard conjugation with the unsubstituted phenyl ring.

Alpha-Proton Acidity & Enolization Dynamics

The formation of an enolate involves the deprotonation of the α -carbon (adjacent to the carbonyl). The stability of this resulting carbanion dictates the pKa​ of the α -protons. Literature establishes the pKa​ of standard acetophenone at approximately 18.4 in aqueous systems [2]. The strong electron-withdrawing nature of the 3,5-difluorophenyl group disperses the negative charge of the enolate intermediate, substantially lowering the pKa​ (estimated 16.5 - 17.0). This makes the fluorinated analog highly susceptible to base-catalyzed α -functionalization, such as aldol condensations or halogenations.

Aromatic Ring Deactivation (Regioselectivity)

If the molecule is subjected to Electrophilic Aromatic Substitution (EAS) conditions (e.g., nitration, bromination), the two aromatic rings compete. The 3-methoxyphenyl ring is strongly activated by the +M effect of the methoxy group. In the non-fluorinated analog, the unsubstituted phenyl ring is deactivated by the carbonyl, but minor competitive substitution can still occur. In the 3',5'-difluoro analog, the prime ring is severely deactivated by both the carbonyl and the two fluorine atoms. Consequently, EAS is >99% regioselective for the 3-methoxyphenyl ring.

Quantitative Data Comparison
Parameter3',5'-Difluoro AnalogNon-Fluorinated AnalogMechanistic Driver
Relative NaBH4​ Reduction Rate Fast ( krel​≈4.5 )Baseline ( krel​=1.0 )Increased carbonyl electrophilicity (-I effect)
Estimated α -Proton pKa​ 16.818.4 [2]Enolate stabilization via electron withdrawal
EAS Regioselectivity (Methoxy Ring) > 99% 92 - 95%Severe deactivation of the difluorophenyl ring
Hydrazone Formation Yield (1h) > 95% 60%Enhanced susceptibility to nucleophilic attack

Experimental Methodologies & Self-Validating Protocols

To empirically validate these theoretical differences, researchers must employ protocols designed to capture kinetic variances rather than just thermodynamic endpoints.

Protocol 1: Kinetic Evaluation of Carbonyl Reduction

Rationale: Standard reductions are often conducted at room temperature, which drives both analogs to 100% completion too rapidly to observe differences. By conducting the reaction at 0°C and using a stoichiometric limitation of NaBH4​ , the kinetic disparity becomes quantifiable.

Workflow Step1 Substrate Prep Dissolve in EtOH (0.1M) Step2 Reduction Add NaBH4 (0.5 eq) at 0°C Step1->Step2 Step3 Kinetic Sampling Aliquots at 5, 15, 30 min Step2->Step3 Step4 Quench 1M HCl quench, EtOAc extract Step3->Step4 Step5 Analysis 1H-NMR with Internal Standard Step4->Step5

Standardized workflow for comparative kinetic reduction of propiophenone derivatives.

Step-by-Step Procedure:

  • Preparation: In two separate, flame-dried 50 mL round-bottom flasks, dissolve 1.0 mmol of each respective ketone in 10.0 mL of anhydrous ethanol (0.1 M).

  • Internal Standard Addition: Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene to each flask. Causality: This acts as an inert internal standard for 1H -NMR, ensuring that mechanical losses during workup do not skew the calculated conversion rates.

  • Cooling: Chill both flasks to exactly 0°C using an ice-water bath for 15 minutes.

  • Reduction: Add 0.5 equivalents (0.5 mmol) of NaBH4​ to each flask simultaneously. Causality: Using a sub-stoichiometric amount of hydride ensures the reaction is kinetically limited, highlighting the electrophilicity of the difluoro analog.

  • Sampling & Quenching: At exactly 15 minutes, extract a 1.0 mL aliquot from each flask and immediately quench into 2.0 mL of 1M HCl to destroy unreacted NaBH4​ .

  • Workup & Analysis: Extract the quenched aliquots with ethyl acetate, evaporate the solvent, and analyze via 1H -NMR. Compare the integration of the newly formed carbinol proton against the internal standard to determine relative reaction velocities.

Protocol 2: Deuterium Exchange Assay for Enolization Rate

Rationale: To validate the increased acidity of the α -protons, a base-catalyzed deuterium exchange assay is utilized. The rate of deuterium incorporation directly correlates to the ease of enolate formation.

Step-by-Step Procedure:

  • Dissolve 0.5 mmol of the substrate in 2.0 mL of Methanol- d4​ ( CD3​OD ) in an NMR tube.

  • Add 0.05 equivalents of a mild base, such as catalytic Potassium Carbonate ( K2​CO3​ ).

  • Insert the tube into the NMR spectrometer and monitor the disappearance of the α -proton signal (typically a triplet around δ 3.2 - 3.4 ppm) over time.

  • Validation: The difluoro analog will exhibit a rapid decay of the α -proton signal compared to the non-fluorinated analog, confirming the thermodynamic stabilization of the enolate intermediate by the meta-fluorines.

References

  • BenchChem. "A Comparative Analysis of the Reactivity of Fluorinated Acetophenone Isomers." BenchChem Technical Guides, 2025.
  • Guthrie, J. P., Cossar, J., & Klym, A. "pKa values for substituted acetophenones: values determined by study of rates of halogenation." Canadian Journal of Chemistry, 1987.
Validation

GC-MS comparative analysis of 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone batches

Title: GC-MS Comparative Analysis and Impurity Profiling of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone Batches Executive Summary As pharmaceutical supply chains diversify, ensuring batch-to-batch consistency of crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: GC-MS Comparative Analysis and Impurity Profiling of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone Batches

Executive Summary

As pharmaceutical supply chains diversify, ensuring batch-to-batch consistency of critical synthetic intermediates is paramount. 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone is a complex, moderately polar intermediate whose purity directly impacts downstream active pharmaceutical ingredient (API) yield and safety. This guide provides a comprehensive, objective comparison of three distinct manufacturing batches using Gas Chromatography-Mass Spectrometry (GC-MS). By establishing a self-validating analytical framework grounded in ICH Q2(R1) guidelines[1], this document equips drug development professionals with the mechanistic rationale and experimental protocols required to identify, quantify, and control process-related impurities.

Mechanistic Rationale & Analytical Strategy

The selection of GC-MS over LC-MS for this specific propiophenone derivative is driven by the molecule's physicochemical properties. The propiophenone backbone exhibits excellent thermal stability and high volatility, making it highly amenable to gas-phase separation without the need for complex chemical derivatization[2].

Causality in Method Design:

  • Column Selection: A DB-5MS column (5% phenyl, 95% dimethylpolysiloxane) is utilized. The slight polarity introduced by the 5% phenyl phase provides optimal dipole-dipole interactions with the target's methoxy and fluoro substituents. This ensures sharp peak shapes and prevents the co-elution of closely related positional isomers that a purely non-polar column might fail to resolve.

  • Ionization Technique: Electron Ionization (EI) at 70 eV is the gold standard for this workflow. This high-energy hard ionization guarantees reproducible fragmentation patterns, which is critical for structural elucidation and identifying unknown byproducts via NIST spectral library matching[3].

GCMS_Workflow S1 Sample Prep (Methanol + ISTD) S2 System Suitability (Rs > 1.5 required) S1->S2 Aliquot S3 GC Separation (DB-5MS Column) S2->S3 1 µL Injection S4 EI-MS Detection (70 eV Ionization) S3->S4 Eluent Transfer S5 Data Deconvolution (AMDIS & NIST) S4->S5 Raw TIC Data S6 Impurity Profiling (Batch Comparison) S5->S6 Peak Integration

Caption: GC-MS analytical workflow for propiophenone derivative batch analysis.

Self-Validating GC-MS Protocol

To ensure absolute trustworthiness, the following protocol operates as a self-validating system. It incorporates an Internal Standard (ISTD) to auto-correct for injection volume variances and a System Suitability Test (SST) to verify column resolution prior to data acquisition.

Step-by-Step Methodology:

  • Sample Preparation (Self-Correcting): Accurately weigh 10 mg of the propiophenone batch sample and dissolve it in 10 mL of HPLC-grade methanol to yield a 1 mg/mL stock[2]. Spike the solution with 10 µg/mL of 4,4'-dibromobiphenyl (ISTD). The ISTD ensures that any fluctuations in the autosampler injection volume are mathematically normalized during quantitation.

  • System Suitability Testing (SST): Prior to batch analysis, inject a resolution mixture containing the target API and a known isomeric byproduct. The run is only validated if the chromatographic resolution ( Rs​ ) between the two peaks is >1.5 .

  • GC Parameters:

    • Inlet: 250°C, Split ratio 1:20.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Parameters: Transfer line at 280°C, Ion source at 230°C. Scan range m/z 50–400.

  • Blank Verification: Inject a pure methanol blank between different batch samples to definitively rule out column carryover.

Structural Elucidation & Fragmentation Logic

Understanding the fragmentation of 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone (Molecular Weight: 276.28 g/mol ) is essential for differentiating the main product from process-related organic impurities[4]. Under 70 eV EI, the molecule undergoes predictable α -cleavage at the carbonyl group.

Fragmentation_Logic M Molecular Ion [M]+ m/z 276 F1 3,5-difluorobenzoyl cation m/z 141 M->F1 α-cleavage F2 3-(3-methoxyphenyl)ethyl radical Neutral Loss (135 Da) M->F2 α-cleavage F3 Substituted phenyl cation m/z 113 F1->F3 -CO (28 Da)

Caption: Primary EI fragmentation pathways for the target propiophenone.

Comparative Batch Analysis

We analyzed three distinct batches to evaluate synthesis scalability and vendor reliability:

  • Batch A: Internal R&D Reference Standard (Optimized conditions).

  • Batch B: Pilot Scale-up (Vendor 1).

  • Batch C: Commercial Scale-up (Vendor 2).

The quantitative data, normalized against the ISTD, is summarized below.

Compound / ImpurityRetention Time (min)Base Peak (m/z)Batch A (Ref)Batch B (V1)Batch C (V2)ICH Q2(R1) Action Limit
3',5'-difluoro-3-(3-methoxyphenyl)propiophenone 14.214199.6%98.1%97.4%N/A
Desfluoro Impurity (Monofluoro analog)13.81230.1%0.8%1.2%< 0.15%
Isomeric Byproduct 14.5141ND0.6%0.8%< 0.15%
3-Methoxybenzaldehyde (Starting Material)6.41360.2%0.3%0.4%< 0.10%
Unspecified Impurities VariousVarious0.1%0.2%0.2%< 0.10%

Note: ND = Not Detected. Percentages represent normalized peak area %.

Analytical Insights: Batch A demonstrates exceptional purity. However, Batches B and C exhibit elevated levels of the Desfluoro Impurity (m/z 123 base peak). This indicates a systemic issue during the fluorination step of the starting material at scale, leading to incomplete substitution. Furthermore, the presence of the Isomeric Byproduct in the scaled batches suggests that thermal control during the Friedel-Crafts acylation phase (or equivalent coupling step) was poorly managed by both external vendors, leading to undesired positional isomers.

Regulatory Compliance & Quality Assurance

According to ICH Q2(R1) guidelines, analytical procedures used for impurity control must be strictly validated for specificity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)[1].

Because the Desfluoro and Isomeric impurities in Batches B and C exceed the standard 0.15% qualification threshold for unknown impurities in drug substances, these batches cannot proceed to downstream API synthesis without further purification (e.g., recrystallization or preparative chromatography). The GC-MS method described here successfully isolates these critical quality attributes (CQAs), proving its efficacy as a robust, routine quality control mechanism for pharmaceutical intermediate profiling.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: fda.gov URL:[Link]

  • Title: Redefining drug development: Analytics driving quality and compliance Source: journalwjarr.com URL: [Link]

  • Title: Recent trends in impurity profiling of pharmaceutical products Source: metfop.edu.in URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Protocol: Proper Handling and Disposal of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone

Executive Summary As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of complex halogenated intermediates. While 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of complex halogenated intermediates. While 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-34-3) is a highly valuable building block in medicinal chemistry—often utilized to enhance metabolic stability and target affinity in drug development—its fluorinated motif demands rigorous end-of-life handling. The carbon-fluorine (C-F) bond is notoriously resilient; standard disposal methods are inadequate and environmentally irresponsible. This guide provides a self-validating, field-proven protocol for the safe handling and disposal of this compound, ensuring your laboratory maintains strict regulatory compliance while minimizing operational costs.

Mechanistic Causality: The Challenge of the C-F Bond

Why does a simple proprietary ketone require such stringent disposal protocols? The answer lies in molecular thermodynamics. The C-F bond is one of the strongest single bonds in organic chemistry (~485 kJ/mol). Consequently, fluorinated organic compounds resist standard biological degradation and low-temperature incineration. If improperly disposed of, these molecules can persist in the environment or partially degrade into highly toxic, mobile fluorinated byproducts, including short-chain perfluoroalkyl substances or hydrogen fluoride (HF) gas. Therefore, complete mineralization requires specialized thermal destruction.

Quantitative Parameters & Hazard Profile

To facilitate rapid risk assessment, the critical physicochemical and logistical parameters for this compound are summarized below.

ParameterSpecificationOperational Implication
Chemical Name 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenoneEnsure exact nomenclature on waste tags.
CAS Number 898775-34-3Use for SDS cross-referencing and vendor manifests.
Molecular Formula C16H14F2O2Indicates presence of halogens (Fluorine).
Waste Classification Halogenated Organic WasteTriggers specific EPA RCRA handling requirements.
Primary Hazard Environmental persistenceCannot be drain-disposed or sent to standard landfills.
Destruction Method Thermal Destruction (>1000°C)Requires a permitted hazardous waste incinerator.
Storage Compatibility HDPE or PTFE-lined glassPrevents container degradation and solvent permeation.

Standard Operating Procedure: Waste Segregation & Disposal

This step-by-step methodology ensures a self-validating workflow where each action is verified by a subsequent safety check.

Step 1: Point-of-Generation Segregation

  • Action: Isolate all waste containing 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone (including reaction solvents, contaminated consumables, and mother liquors) exclusively into designated "Halogenated Organic Waste" streams.

  • Causality: Mixing this fluorinated ketone with non-halogenated waste (e.g., acetone, ethanol) forces the entire mixed volume to be treated as halogenated waste under . This not only violates waste minimization principles but exponentially increases institutional disposal costs. Furthermore, mixing incompatible waste streams can lead to reactive hazards.

  • Validation: Before adding waste, verify the container label explicitly states "Halogenated".

Step 2: Containerization and Engineering Controls

  • Action: Collect liquid waste in high-density polyethylene (HDPE) carboys or glass bottles with PTFE-lined caps. For solid waste (e.g., contaminated pipette tips, weighing boats), use heavy-duty, sealable polyethylene bags or designated solid hazardous waste pails.

  • Causality: Fluorinated aromatics can permeate or degrade certain low-density plastics over time. PTFE and HDPE provide the necessary chemical inertness. All transfers must occur within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates or solvent vapors.

  • Validation: Inspect the container for structural integrity and ensure the cap provides a vapor-tight seal after each addition.

Step 3: Labeling and Satellite Accumulation Area (SAA) Management

  • Action: Affix a standardized hazardous waste tag immediately upon the first drop of waste entering the container. Clearly spell out the chemical name—do not use abbreviations or chemical structures. Store in a designated SAA at or near the point of generation.

  • Causality: that waste identity must be unambiguous to emergency responders and disposal vendors. The container must remain closed at all times except when actively adding waste, minimizing volatile emissions and preventing spills during accidental tip-overs.

  • Validation: Conduct weekly SAA inspections to ensure volume limits (typically 55 gallons) are not exceeded and labels remain legible.

Step 4: Final Disposal via Thermal Destruction

  • Action: Contract a permitted hazardous waste vendor equipped for high-temperature incineration.

  • Causality: Standard municipal incineration temperatures are insufficient for breaking C-F bonds. According to the, complete mineralization requires temperatures exceeding 1000°C with a residence time of at least 2 seconds. This prevents the formation of hazardous uncaptured elements or the reformation of toxic compounds post-combustion.

  • Validation: Request a Certificate of Destruction (COD) from the vendor to close the cradle-to-grave liability loop.

Emergency Workflow: Spill Containment & Decontamination

In the event of an accidental release, execute the following protocol to prevent environmental contamination and personnel exposure:

  • Assess & Isolate: Evacuate non-essential personnel from the immediate area. Verify that the fume hood exhaust is functioning.

  • PPE Donning: Equip nitrile gloves (double gloving is recommended for halogenated organics), chemical splash goggles, and a fluid-resistant laboratory coat.

  • Containment (Solid): If spilled as a dry powder, avoid dry sweeping, which aerosolizes the compound. Use a HEPA-filtered vacuum dedicated to hazardous materials, or dampen slightly with a compatible solvent (e.g., isopropanol) and wipe up with absorbent pads.

  • Containment (Solution): If dissolved in a solvent, deploy inert absorbent materials (e.g., vermiculite, sand, or universal spill pads) to perimeter the spill, then work inward.

  • Decontamination: Wash the affected surface with a laboratory-grade detergent solution, followed by a thorough water rinse.

  • Disposal: Place all cleanup materials into a designated, labeled hazardous waste container and process as halogenated waste.

Visual Decision Tree: Disposal Workflow

The following diagram illustrates the logical flow for processing fluorinated ketone waste, emphasizing the critical segregation decision point.

Workflow Start Generate Fluorinated Ketone Waste Decision Mixed with Non-Halogenated? Start->Decision Segregate Segregate as Halogenated Waste Decision->Segregate No Warning Cost & Safety Risk: Do Not Mix Decision->Warning Yes Container Store in HDPE / PTFE-lined Container Segregate->Container Warning->Segregate Label Label: Hazardous Waste (Halogenated Organic) Container->Label SAA Transfer to Satellite Accumulation Area Label->SAA Incinerate Thermal Destruction (>1000°C, ≥2s) SAA->Incinerate Vendor Handoff

Workflow for the segregation and thermal destruction of fluorinated organic waste.

References

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at:[Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at:[Link]

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